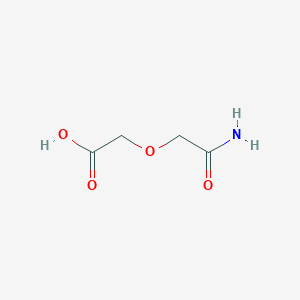![molecular formula C7H4BrN3 B1275775 7-溴吡啶并[2,3-b]吡嗪 CAS No. 52333-42-3](/img/structure/B1275775.png)
7-溴吡啶并[2,3-b]吡嗪
描述
7-Bromopyrido[2,3-b]pyrazine is a heterocyclic compound with the empirical formula C7H4BrN3. It has a molecular weight of 210.03 . It is a solid substance with a melting point between 161-166 °C .
Molecular Structure Analysis
The SMILES string for 7-Bromopyrido[2,3-b]pyrazine is Brc1cnc2nccnc2c1 . The InChI is 1S/C7H4BrN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H .Physical And Chemical Properties Analysis
7-Bromopyrido[2,3-b]pyrazine is a solid substance with a melting point between 161-166 °C . It has a molecular weight of 210.03 .科学研究应用
Proteomics Research
7-Bromopyrido[2,3-b]pyrazine: is utilized as a biochemical tool in proteomics research . Its properties facilitate the study of protein interactions and functions, which is crucial for understanding cellular processes and identifying potential therapeutic targets.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a scaffold for developing kinase inhibitors . Kinase inhibition is a therapeutic strategy in treating various diseases, including cancer, due to its role in regulating cell functions.
Agriculture
While specific applications in agriculture are not directly mentioned, the biochemical properties of 7-Bromopyrido[2,3-b]pyrazine suggest potential uses in developing agrochemicals, such as pesticides or plant growth regulators, given its activity in related biochemical assays .
Materials Science
7-Bromopyrido[2,3-b]pyrazine: contributes to materials science as a heterocyclic building block. It’s used in synthesizing novel compounds with potential applications in creating new materials with desirable electrical, optical, or mechanical properties .
Environmental Science
The compound’s role in environmental science could involve the development of sensors or assays for detecting environmental pollutants. Its reactivity and specificity make it a candidate for designing molecular probes .
Biochemistry
In biochemistry, 7-Bromopyrido[2,3-b]pyrazine is important for studying enzyme mechanisms and interactions. Its structural features allow for the exploration of enzyme binding sites and the modulation of enzyme activity .
Pharmacology
Pharmacologically, it can be used to create derivatives that modulate pharmacokinetic and pharmacodynamic properties of new drugs. Its bromine atom is a key functional group that can be used for further chemical modifications .
Analytical Chemistry
Analytically, 7-Bromopyrido[2,3-b]pyrazine can be employed in the development of analytical methods for compound detection and quantification, serving as a standard or a reagent in chromatography and spectrometry .
安全和危害
作用机制
Target of Action
It is known that the compound has a significant impact on the respiratory system .
Biochemical Pathways
It is noted, however, that the compound is useful for proteomics research , suggesting it may interact with proteins and potentially influence related biochemical pathways.
Result of Action
It is known that the compound is used in proteomics research , suggesting it may have significant effects at the molecular and cellular levels.
属性
IUPAC Name |
7-bromopyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDMUIQRKXNDQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401182 | |
| Record name | 7-bromopyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromopyrido[2,3-b]pyrazine | |
CAS RN |
52333-42-3 | |
| Record name | 7-bromopyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromopyrido[2,3-b]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione in synthesizing novel heterocyclic compounds?
A1: 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione serves as a crucial starting material for synthesizing various heterocyclic compounds containing the pyrido[2,3-b]pyrazine motif [, ]. This compound can undergo further modifications, such as N-alkylation [] and thionation followed by alkylation [], allowing for the introduction of diverse substituents and functionalities to the core structure.
Q2: How is 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione typically synthesized?
A2: The synthesis of 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione involves the condensation reaction of 5-bromo-2,3-diaminopyridine with oxalic acid []. This reaction leads to the formation of the desired pyrido[2,3-b]pyrazine ring system with a bromine substituent at the 7-position.
Q3: What characterization methods were used to confirm the structure of the synthesized compounds derived from 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione?
A3: The structures of the newly synthesized compounds were confirmed using standard spectroscopic techniques [, ]. While the specific techniques were not explicitly named, this likely includes methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are commonly used for structural elucidation of organic compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1275702.png)



![4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275706.png)



![[4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile](/img/structure/B1275725.png)

